4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14605160
InChI: InChI=1S/C18H19ClFN3S/c1-13-2-3-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-6-4-15(20)5-7-16/h2-7,12H,8-11H2,1H3,(H,21,24)
SMILES:
Molecular Formula: C18H19ClFN3S
Molecular Weight: 363.9 g/mol

4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide

CAS No.:

Cat. No.: VC14605160

Molecular Formula: C18H19ClFN3S

Molecular Weight: 363.9 g/mol

* For research use only. Not for human or veterinary use.

4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide -

Specification

Molecular Formula C18H19ClFN3S
Molecular Weight 363.9 g/mol
IUPAC Name 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide
Standard InChI InChI=1S/C18H19ClFN3S/c1-13-2-3-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-6-4-15(20)5-7-16/h2-7,12H,8-11H2,1H3,(H,21,24)
Standard InChI Key ZLFWSNGFXUMISR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)F

Introduction

Synthesis

The synthesis of piperazine derivatives typically involves multi-step organic reactions. For compounds like 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide, synthesis may involve the reaction of piperazine with appropriate aryl halides and carboxylic acid derivatives . The synthesis of the carbothioamide derivative would likely involve similar steps but with the incorporation of a thiocarbonyl group, possibly through the use of thiourea or other sulfur-containing reagents.

Biological Activity

Piperazine derivatives are known for their potential therapeutic applications, particularly in modulating neurotransmitter systems such as serotonin and dopamine receptors. While specific biological activity data for 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide is not available, related compounds have shown promise in psychiatric disorders and other medical applications.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the structural integrity and purity of organic compounds . These methods would be essential in characterizing 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator